molecular formula C18H19N5O3S B12763896 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol CAS No. 85392-17-2

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol

Cat. No.: B12763896
CAS No.: 85392-17-2
M. Wt: 385.4 g/mol
InChI Key: CEYYUMLIVMNONK-UHFFFAOYSA-N
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Description

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol is a complex organic compound with a molecular formula of C21H22N6O3S. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a nitrobenzisothiazole moiety. The compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol typically involves the following steps:

    Diazotization: The process begins with the diazotization of 5-nitro-2,1-benzisothiazole. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-aminophenol in an alkaline medium to form the azo compound.

    Alkylation: The final step involves the alkylation of the azo compound with ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break the azo bond, resulting in the formation of the corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Oxidation: Formation of 2-[Ethyl[3-methyl-4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol

    Substitution: Formation of various substituted derivatives depending on the reagent used

    Hydrolysis: Formation of 3-methyl-4-aminophenol and 5-nitro-2,1-benzisothiazole

Scientific Research Applications

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol is unique due to its specific combination of an azo group and a nitrobenzisothiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the dye and pigment industries.

Properties

CAS No.

85392-17-2

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H19N5O3S/c1-3-22(8-9-24)13-4-6-16(12(2)10-13)19-20-18-15-11-14(23(25)26)5-7-17(15)21-27-18/h4-7,10-11,24H,3,8-9H2,1-2H3

InChI Key

CEYYUMLIVMNONK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-])C

Origin of Product

United States

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